molecular formula C10H12O3 B2558359 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 105329-58-6

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B2558359
CAS No.: 105329-58-6
M. Wt: 180.203
InChI Key: IPPYUHFZRVBTPO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 8-methoxy-2H-chromen-4-one with reducing agents to yield the desired chromanol . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced further to form dihydro derivatives.

    Substitution: The methoxy group at the 8-position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions include various chromanone and chromanol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group at the 4-position can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the methoxy group at the 8-position can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methoxy group at the 8-position and a hydroxyl group at the 4-position allows for unique interactions with biological targets and distinct reactivity in chemical transformations.

Properties

IUPAC Name

8-methoxy-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-12-9-4-2-3-7-8(11)5-6-13-10(7)9/h2-4,8,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPYUHFZRVBTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 8-methoxy-4-benzopyranone (31.6 g), triethylamine (4.9 ml) and 10% palladium on carbon (3.1 g) in absolute ethanol (1.7 l) is stirred under an atmosphere of hydrogen (P=52 lbs.) overnight. The resulting solid is filtered, washed with diethyl ether and evaporated in vacuo yielding the desired product as a solid.
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
catalyst
Reaction Step One
Quantity
1.7 L
Type
solvent
Reaction Step One

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